5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide
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Overview
Description
5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide is a complex organic compound that features both fluorine and boron atoms within its structure.
Preparation Methods
The synthesis of 5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then further reacted to produce the final product. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products formed depend on the specific substituents introduced during the reaction.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: The boron-containing moiety makes it suitable for Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Scientific Research Applications
5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide has several scientific research applications:
Medicinal Chemistry: Due to its fluorine content, it is explored for its potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, especially in the formation of carbon-carbon bonds through coupling reactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to significant biological activity. The boron moiety can participate in various chemical interactions, further influencing the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Compared to other similar compounds, 5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide stands out due to its dual incorporation of fluorine and boron atoms. Similar compounds include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Properties
Molecular Formula |
C21H24BF2NO4 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
5-fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H24BF2NO4/c1-20(2)21(3,4)29-22(28-20)14-7-6-13(17(24)10-14)12-25-19(26)16-11-15(23)8-9-18(16)27-5/h6-11H,12H2,1-5H3,(H,25,26) |
InChI Key |
GOJQYSAZCFVDNB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)F |
Origin of Product |
United States |
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